5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cancer Hypoxia Prodrug Design DNA Alkylating Agents

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 128781-07-7) is a trimethoxy-substituted indole‑2‑carboxylic acid that serves as the essential pharmacophoric fragment in multiple classes of DNA minor groove binders and alkylators. It is formally condensed to produce the indolecarboxamide centanamycin (ML‑970/AS‑I‑145/NSC 716970), an achiral duocarmycin analogue with an NCI‑60 average GI₅₀ of 34 nM , and its 5,6,7‑trimethoxyindole (TMI) moiety is the DNA‑recognition unit that confers sequence‑selective adenine‑N3 alkylation.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 128781-07-7
Cat. No. B144114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
CAS128781-07-7
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC
InChIInChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15)
InChIKeyJZMUJQGIASARGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 128781-07-7): A Regiospecific Indolecarboxylic Acid Building Block for DNA-Targeted Therapeutics


5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 128781-07-7) is a trimethoxy-substituted indole‑2‑carboxylic acid that serves as the essential pharmacophoric fragment in multiple classes of DNA minor groove binders and alkylators. It is formally condensed to produce the indolecarboxamide centanamycin (ML‑970/AS‑I‑145/NSC 716970), an achiral duocarmycin analogue with an NCI‑60 average GI₅₀ of 34 nM [1], and its 5,6,7‑trimethoxyindole (TMI) moiety is the DNA‑recognition unit that confers sequence‑selective adenine‑N3 alkylation [2]. The compound is a solid at ambient conditions, typically supplied at ≥97 % purity, and is classified as a heterocyclic building block for research‑use‑only procurement .

Why a Generic Indole‑2‑carboxylic Acid Cannot Replace the 5,6,7‑Trimethoxy Regioisomer


The 5,6,7‑trimethoxy substitution pattern is not interchangeable with other trimethoxy‑indole‑2‑carboxylic acid regioisomers (e.g., 4,5,6‑trimethoxy or 4,6,7‑trimethoxy) because the C5 methoxy group is both necessary and sufficient for full DNA minor groove binding potency, while the C6 and C7 methoxy groups contribute little to biological activity [1]. Consequently, a 4,6,7‑trimethoxy analogue (lacking C5 methoxy) fails to replicate the DNA‑alkylating and cytotoxic properties of agents built on the 5,6,7‑trimethoxyindole scaffold. Additionally, the TMI moiety confers a 12‑ to 79‑fold increase in hypoxic cytotoxicity ratio when used as a leaving group in prodrugs compared to chloro analogues, an advantage that cannot be realized with non‑TMI indole‑2‑carboxylic acids [2].

Quantitative Differentiation Evidence for 5,6,7‑Trimethoxy‑1H‑indole‑2‑carboxylic acid


Hypoxia Cytotoxicity Ratio: TMI‑Sulfonate Prodrugs Outperform Chloro Analogs by 10–100‑Fold in SKOV3 Cells

Sulfonate prodrugs bearing the 5,6,7‑trimethoxyindole (TMI) leaving group, which is derived from 5,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid, exhibit hypoxic cytotoxicity ratios (HCRs) of 34–246 in SKOV3 human ovarian cancer cells. In the same assay system, the corresponding chloro‑leaving‑group prodrugs achieve HCRs of only 2.8–3.1 [1]. This head‑to‑head comparison demonstrates that the TMI moiety amplifies hypoxia‑selective cell killing by one to two orders of magnitude.

Cancer Hypoxia Prodrug Design DNA Alkylating Agents

Antiproliferative Potency and Endothelial Selectivity of 5,6,7‑Trimethoxyindole‑Derived Antimitotic Agents

N‑Methyl‑5,6,7‑trimethoxylindoles synthesized from the target carboxylic acid display IC₅₀ values of 22–125 nM against a panel of four human cancer cell lines and activated HUVECs, placing them in the same potency range as combretastatin A‑4 (IC₅₀ 1.9–835 nM) and colchicine. Critically, compounds 21 and 31 exhibit markedly higher selectivity for activated versus quiescent HUVECs than either colchicine or combretastatin A‑4 [1]. This selectivity advantage is a distinguishing feature of the 5,6,7‑trimethoxyindole chemotype.

Antimitotic Agents Vascular Disruption Tubulin Polymerization

Essential Contribution of the C5 Methoxy Group to DNA Minor Groove Binding Potency

Systematic deletion of methoxy substituents on the duocarmycin SA 5,6,7‑trimethoxyindole subunit revealed that the C5 methoxy group is both necessary and sufficient for full DNA binding potency, while the C6 and C7 methoxy groups contribute little or nothing to the biological properties. Analogs lacking the C5 methoxy (e.g., 4,6,7‑trimethoxy or 6,7‑dimethoxy patterns) exhibit properties analogous to a baseline compound with significantly reduced activity [1]. Since the 4,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid regioisomer lacks a methoxy at C5, it cannot deliver the DNA‑binding performance of the 5,6,7‑substituted isomer.

DNA Minor Groove Binder Duocarmycin Pharmacophore Structure–Activity Relationship

Enhanced Boron Uptake in BNCT: TMI–Carborane Conjugates Surpass Clinical BPA

Carborane derivatives incorporating the 5,6,7‑trimethoxyindole (TMI) DNA‑binding unit, assembled from 5,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid, deliver higher and faster boron uptake into B‑16 melanoma cells than the clinically employed agent L‑p‑boronophenylalanine (BPA) [1]. Although exact fold‑differences are not reported, the improved cellular uptake kinetics demonstrate that the TMI moiety not only directs the conjugate to DNA but also enhances transmembrane boron delivery.

Boron Neutron Capture Therapy DNA‑Targeted Drug Delivery Cancer Theranostics

High‑Impact Application Scenarios for 5,6,7‑Trimethoxy‑1H‑indole‑2‑carboxylic acid Procurement


Hypoxia‑Activated Prodrug Design for Solid Tumors

The 12‑ to 79‑fold improvement in hypoxic cytotoxicity ratio conferred by TMI‑sulfonate leaving groups over chloro analogs makes 5,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid the preferred carboxylic acid starting material for constructing nitroCBI‑type hypoxia‑activated prodrugs [1]. Researchers can directly use this compound to prepare sulfonate ester prodrugs that selectively kill hypoxic tumor cells while sparing normoxic tissues.

Discovery of Antimitotic and Vascular Disrupting Agents

The 5,6,7‑trimethoxyindole scaffold yields potent antiproliferative agents (IC₅₀ 22–125 nM) with superior selectivity for activated endothelial cells relative to colchicine and combretastatin A‑4 [1]. This makes the compound an attractive procurement target for medicinal chemistry programs aiming to develop dual antimitotic/vascular‑disrupting therapeutics with an improved safety margin.

Synthesis of DNA‑Targeted Boron Neutron Capture Therapy Agents

Carborane‑TMI conjugates derived from this acid achieve faster and higher boron uptake in melanoma cells than clinical BPA [1]. Laboratories focused on BNCT should prioritize this regioisomer when synthesizing DNA‑directed boron carriers, as the C5 methoxy group is essential for DNA minor groove recognition [2].

Preclinical Development of Duocarmycin‑Class DNA Minor Groove Alkylators

As the specific intermediate used to prepare centanamycin (ML‑970), which demonstrates an NCI‑60 average GI₅₀ of 34 nM and reduced myelotoxicity relative to CC‑1065 [1], 5,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid is the requisite building block for any program seeking to advance achiral duocarmycin analogues into preclinical efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.